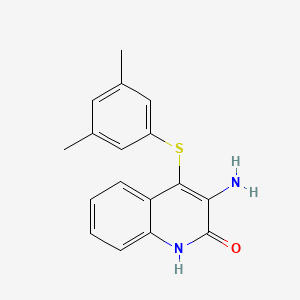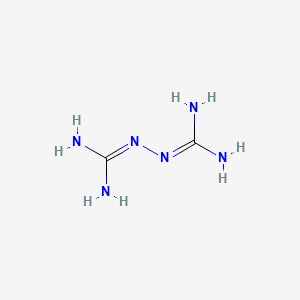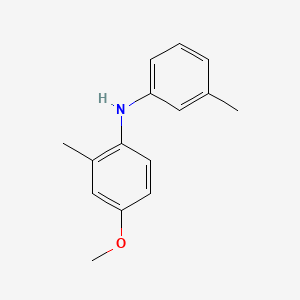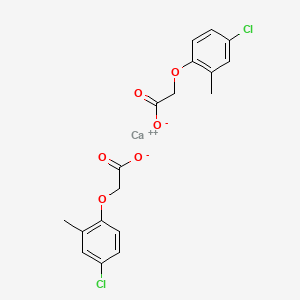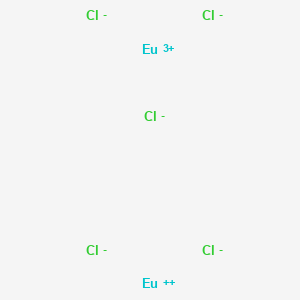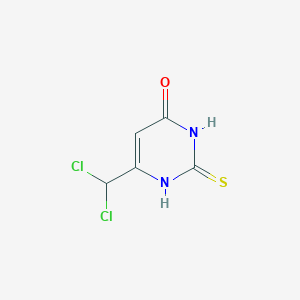
6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of a pyrimidine derivative with a dichloromethylating agent. One common method is the reaction of a pyrimidine-4-one with dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the dichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit DNA synthesis by binding to pyrimidine bases, thereby preventing cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethane: A simple organochlorine compound with similar dichloromethyl functionality.
1-dichloromethylisoquinoline: Another heterocyclic compound with a dichloromethyl group.
Uniqueness
6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its combination of a dichloromethyl group and a sulfanylidene moiety within a pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
6096-22-6 |
|---|---|
Formule moléculaire |
C5H4Cl2N2OS |
Poids moléculaire |
211.07 g/mol |
Nom IUPAC |
6-(dichloromethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C5H4Cl2N2OS/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11) |
Clé InChI |
QCZHHBNOKBOIMY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=S)NC1=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


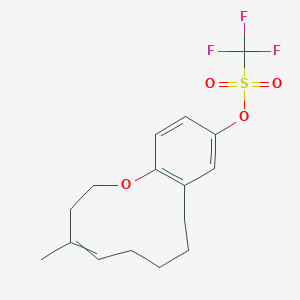
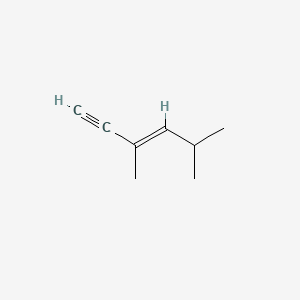
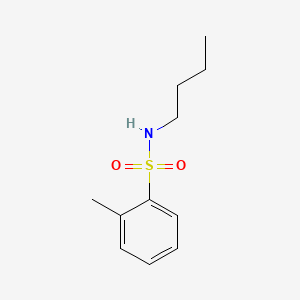

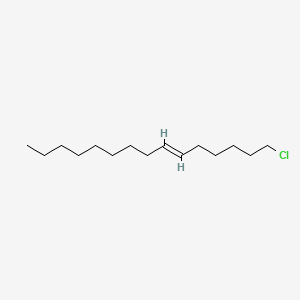
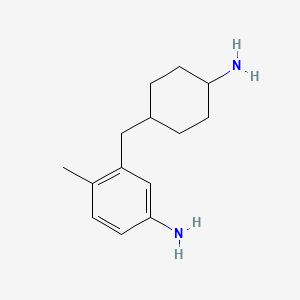
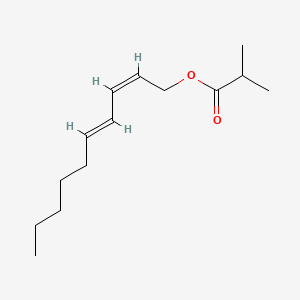
![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)
